N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane
Brand Name:
Vulcanchem
CAS No.:
131903-56-5
VCID:
VC21144370
InChI:
InChI=1S/C18H23N.ClH/c1-16(15-18-11-6-3-7-12-18)19-14-8-13-17-9-4-2-5-10-17;/h2-7,9-12,16,19H,8,13-15H2,1H3;1H/t16-;/m1./s1
SMILES:
CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2.Cl
Molecular Formula:
C18H24ClN
Molecular Weight:
289.8 g/mol
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane
CAS No.: 131903-56-5
Cat. No.: VC21144370
Molecular Formula: C18H24ClN
Molecular Weight: 289.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131903-56-5 |
|---|---|
| Molecular Formula | C18H24ClN |
| Molecular Weight | 289.8 g/mol |
| IUPAC Name | (2R)-1-phenyl-N-(3-phenylpropyl)propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C18H23N.ClH/c1-16(15-18-11-6-3-7-12-18)19-14-8-13-17-9-4-2-5-10-17;/h2-7,9-12,16,19H,8,13-15H2,1H3;1H/t16-;/m1./s1 |
| Standard InChI Key | NOOYIVIUEHDMSF-PKLMIRHRSA-N |
| Isomeric SMILES | C[C@H](CC1=CC=CC=C1)NCCCC2=CC=CC=C2.Cl |
| SMILES | CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2.Cl |
| Canonical SMILES | CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator